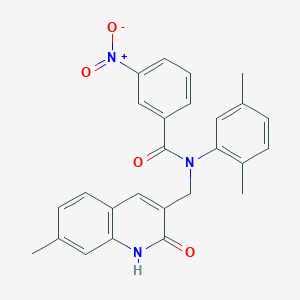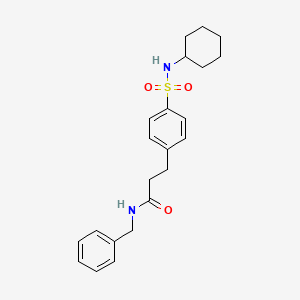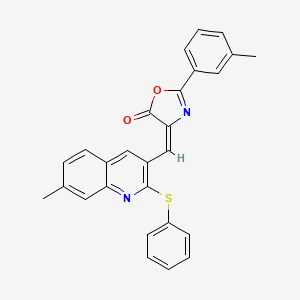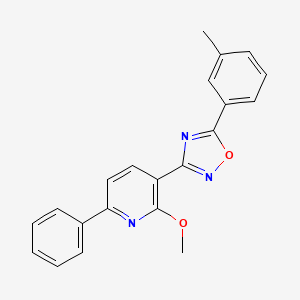![molecular formula C20H24N2O3S B7711227 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide CAS No. 444110-65-0](/img/structure/B7711227.png)
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide
Overview
Description
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide, commonly known as MBP, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of MBP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. MBP has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been reported to inhibit the activity of ornithine decarboxylase, which is involved in the synthesis of polyamines.
Biochemical and Physiological Effects
MBP has been reported to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Furthermore, MBP has been reported to reduce the levels of reactive oxygen species, which are involved in oxidative stress. MBP has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
MBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been reported to have low toxicity, making it suitable for in vitro and in vivo studies. However, MBP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of MBP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Furthermore, it would be interesting to investigate the structure-activity relationship of MBP and synthesize analogs with improved properties. Finally, it would be useful to develop new methods for the synthesis of MBP with higher yield and purity.
Conclusion
In conclusion, MBP is a sulfonamide derivative that has been extensively used in scientific research for its various applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. MBP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MBP, including further investigation of its mechanism of action and potential therapeutic applications.
Synthesis Methods
MBP has been synthesized using various methods, including the reaction of 4-methylbenzylamine and p-toluenesulfonyl chloride, followed by the reaction with N-phenylacetamide. Another method involves the reaction of p-toluenesulfonyl chloride with 4-methylbenzylamine, followed by the reaction with N-phenylacetamide. The yield of MBP using these methods is reported to be around 60-70%.
Scientific Research Applications
MBP has been extensively used in scientific research for its various applications. It has been studied for its anticancer properties, as it has been reported to inhibit the growth of cancer cells. MBP has also been studied for its anti-inflammatory properties, as it has been reported to reduce inflammation in animal models. Furthermore, MBP has been studied for its antibacterial properties, as it has been reported to inhibit the growth of bacteria.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-17-9-11-18(12-10-17)15-22(16-20(23)21-13-5-6-14-21)26(24,25)19-7-3-2-4-8-19/h2-4,7-12H,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKWPMGOPZJONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138433 | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide | |
CAS RN |
444110-65-0 | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444110-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)






![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
